4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methylsulfanylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLUGANUQSAEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312891 | |
| Record name | 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41247-77-2 | |
| Record name | NSC263856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methylsulfanylmethyl 1,3 Thiazol 2 Amine
Established Synthetic Routes to 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine
The synthesis of the this compound core relies on well-established principles of heterocyclic chemistry, primarily centered around the construction of the thiazole (B1198619) ring.
Hantzsch-Type Cyclization Reactions for Thiazole Ring Formation
The most prominent and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. nih.govorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. rsc.org For the specific synthesis of this compound, this reaction would involve the cyclocondensation of 1-chloro-3-(methylthio)propan-2-one with thiourea .
The reaction is typically carried out in a suitable solvent, such as ethanol, and often heated to facilitate the cyclization and subsequent dehydration that leads to the aromatic thiazole ring. researchgate.net The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by simply varying the α-haloketone and thiourea starting materials. lpnu.ua
One-Pot Synthesis Strategies for Thiazol-2-amine Core
To improve efficiency and reduce the need for isolating potentially unstable intermediates, one-pot synthesis strategies have been developed based on the Hantzsch reaction. rsc.org These methods generate the required α-haloketone in situ from a more stable ketone precursor. beilstein-journals.orgnih.gov
In the context of synthesizing this compound, a one-pot approach would begin with 1-(methylthio)propan-2-one . This ketone would be treated with a halogenating agent, such as N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA), to form the α-haloketone intermediate directly in the reaction vessel. rsc.orgorganic-chemistry.org Without isolation, thiourea is then added to the mixture, initiating the cyclization to form the final thiazole product. This approach is often favored for its procedural simplicity and improved reaction economy. organic-chemistry.org
Precursor Chemistry and Key Synthetic Intermediates
The success of the aforementioned synthetic routes is contingent on the availability of the key starting materials.
1-Chloro-3-(methylthio)propan-2-one : This crucial α-haloketone intermediate is not commonly available commercially and must be synthesized. A direct and effective method for its preparation involves the nucleophilic substitution of a halogen on a dihalogenated precursor. Specifically, 1,3-dichloropropan-2-one can be reacted with a methylthiolate salt, such as sodium thiomethoxide (NaSMe). ias.ac.in The thiolate anion displaces one of the chloride ions to yield the desired product. The synthesis of 1,3-dichloropropan-2-one itself is well-documented, often starting from the oxidation of 1,3-dichloro-2-propanol. orgsyn.orgnih.gov
Thiourea : This is the second essential component for the Hantzsch synthesis, providing the N-C-S backbone required to form the 2-amino-thiazole core. Thiourea is an inexpensive, stable, and widely available industrial chemical. unodc.org
| Precursor/Intermediate | Structure | Synthetic Role |
| 1,3-Dichloropropan-2-one | ClCH₂C(O)CH₂Cl | Starting material for the α-haloketone intermediate. ias.ac.inresearchgate.net |
| Sodium Thiomethoxide | NaSMe | Nucleophile used to introduce the methylsulfanyl group. |
| 1-Chloro-3-(methylthio)propan-2-one | MeSCH₂C(O)CH₂Cl | The key α-haloketone for the Hantzsch cyclization. |
| Thiourea | H₂NC(S)NH₂ | Provides the thioamide component for thiazole ring formation. beilstein-journals.org |
Reaction Mechanisms in the Formation of this compound
The formation of the thiazole ring via the Hantzsch synthesis proceeds through a well-understood, multi-step mechanism. The reaction between 1-chloro-3-(methylthio)propan-2-one and thiourea can be described as follows:
S-Alkylation : The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the chlorine atom in 1-chloro-3-(methylthio)propan-2-one. This step forms an isothiouronium salt intermediate. researchgate.net
Cyclization : One of the amino groups of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered heterocyclic intermediate, a 4-hydroxythiazoline derivative. jocpr.com
Dehydration : The final step is the acid- or base-catalyzed elimination of a water molecule from the 4-hydroxythiazoline intermediate. This dehydration step leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound product.
Derivatization Strategies and Analogue Synthesis
Once synthesized, the 2-amino group of this compound serves as a versatile functional handle for further chemical modifications, allowing for the creation of a diverse library of analogues.
Modifications at the Amino Group (N-Substitution)
The exocyclic amino group at the C2 position of the thiazole ring is nucleophilic and can readily undergo various substitution reactions.
N-Acylation : The amino group can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield N-(4-(methylsulfanylmethyl)thiazol-2-yl)acetamide. This modification is useful for introducing a variety of acyl chains. umpr.ac.idnih.gov
N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a basic medium leads to the formation of the corresponding sulfonamides. This is a common strategy in medicinal chemistry to introduce sulfonyl groups. nih.gov
N-Alkylation : Introducing alkyl groups onto the amino nitrogen can be achieved by reacting the thiazole with alkyl halides. aip.org This reaction can be controlled to yield either mono- or di-alkylated products, depending on the stoichiometry and reaction conditions. For example, reaction with an alkyl bromide in the presence of a suitable base would produce the corresponding N-alkyl-4-(methylsulfanylmethyl)-1,3-thiazol-2-amine. nih.gov
These derivatization strategies are fundamental in analogue synthesis, enabling the systematic modification of the parent compound's structure to explore structure-activity relationships.
| Reaction Type | Reagent Example | Product Class |
| N-Acylation | Acetyl Chloride | N-Acyl-2-aminothiazole |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | N-Sulfonyl-2-aminothiazole |
| N-Alkylation | Methyl Iodide | N-Alkyl-2-aminothiazole |
Elaboration at the Thiazole Ring (e.g., C-4 Substitution)
One of the most straightforward elaborations involves the oxidation of the sulfide (B99878) group. The sulfur atom in the methylsulfanylmethyl moiety can exist in various oxidation states, leading to the formation of the corresponding sulfoxide (B87167) and sulfone analogs. These transformations can significantly alter the electronic and steric properties of the substituent, which can be crucial for its biological activity or its role as a synthetic intermediate.
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
| This compound | Mild Oxidant (e.g., H₂O₂, NaIO₄) | 4-(Methylsulfinylmethyl)-1,3-thiazol-2-amine |
| This compound | Strong Oxidant (e.g., m-CPBA, KMnO₄) | 4-(Methylsulfonylmethyl)-1,3-thiazol-2-amine |
Furthermore, the methylene (B1212753) group of the 4-substituent can be a site for functionalization, although this is less common. More frequently, the initial synthesis is adapted to introduce variations. For instance, starting from 2-amino-4-(chloromethyl)thiazole, a range of C-4 substituted analogs can be prepared through nucleophilic substitution reactions. ijpsr.com Reaction with various thiols, amines, or other nucleophiles allows for the introduction of a wide array of side chains at the C-4 position, demonstrating the versatility of the 2-aminothiazole (B372263) scaffold in generating diverse molecular architectures. ijpsr.com
Introduction of Heterocyclic Moieties and Hybrid Structures
The 2-aminothiazole core is a highly privileged structure in medicinal chemistry and frequently serves as a building block for the synthesis of more complex heterocyclic systems and hybrid molecules. mdpi.comnih.govmdpi.com The exocyclic amino group of this compound is a key handle for these transformations, readily participating in reactions to form new rings or to be linked to other cyclic moieties.
One common strategy involves the reaction of the 2-amino group with bifunctional reagents to construct fused heterocyclic systems. For example, condensation reactions with α,β-unsaturated carbonyl compounds or β-ketoesters can lead to the formation of fused pyrimidine (B1678525) rings, resulting in thiazolo[3,2-a]pyrimidine derivatives. These fused systems are of significant interest due to their diverse biological activities. mdpi.com
Another approach is the linkage of the 2-aminothiazole unit to other pre-existing heterocyclic rings. This can be achieved by forming an amide, urea, thiourea, or sulfonamide bond through the 2-amino group. nih.govderpharmachemica.com For instance, acylation with a heterocyclic carboxylic acid chloride or coupling with a heterocyclic isocyanate or isothiocyanate would result in hybrid molecules that combine the structural features of both the thiazole and the appended heterocycle. Such molecular hybridization is a powerful strategy in drug discovery to explore new chemical space and identify compounds with enhanced or novel biological profiles. mdpi.comnih.gov
Table 2: Examples of Reactions for Introducing Heterocyclic Moieties
| Reagent Type | Resulting Linkage | Potential Heterocyclic Product |
| Heterocyclic Carboxylic Acid | Amide | N-(4-(methylsulfanylmethyl)thiazol-2-yl)-heterocycle-carboxamide |
| Heterocyclic Isocyanate | Urea | 1-(Heterocyclyl)-3-(4-(methylsulfanylmethyl)thiazol-2-yl)urea |
| Heterocyclic Isothiocyanate | Thiourea | 1-(Heterocyclyl)-3-(4-(methylsulfanylmethyl)thiazol-2-yl)thiourea |
| Heterocyclic Sulfonyl Chloride | Sulfonamide | N-(4-(methylsulfanylmethyl)thiazol-2-yl)-heterocycle-sulfonamide |
Green Chemistry Approaches in this compound Synthesis
The classical Hantzsch thiazole synthesis, the most common method for preparing 2-aminothiazoles, often involves refluxing in volatile organic solvents for extended periods, which raises environmental concerns. benthamscience.com Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methodologies, and several "green" approaches have been successfully applied to the synthesis of 2-aminothiazole derivatives. These methods can be readily adapted for the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. benthamscience.comnih.gov The Hantzsch synthesis of 2-aminothiazoles is particularly amenable to microwave assistance. The reaction of an α-haloketone with thiourea can be completed in minutes under microwave irradiation, compared to the hours required for conventional heating. nih.gov This rapid and efficient heating reduces energy consumption and minimizes the potential for side reactions.
Solvent-Free Synthesis: Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reaction conditions have been developed for the Hantzsch synthesis. nih.gov This typically involves grinding the reactants (the α-haloketone and thiourea) together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. These reactions can proceed at room temperature or with minimal heating, offering a significant environmental advantage over traditional solvent-based methods.
Table 3: Comparison of Synthetic Methods for 2-Aminothiazole Synthesis
| Method | Typical Solvent | Reaction Time | Key Advantages |
| Conventional Hantzsch | Ethanol, Acetic Acid | Hours | Well-established, versatile |
| Microwave-Assisted | Polar Solvents (e.g., Ethanol) or Solvent-free | Minutes | Rapid, high yields, energy efficient benthamscience.comnih.gov |
| Solvent-Free | None | Minutes to Hours | Environmentally benign, simple workup nih.gov |
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, commercially available, or easily accessible starting materials. The most apparent disconnection strategy for a 2-aminothiazole is based on the well-established Hantzsch thiazole synthesis.
The primary disconnection breaks the thiazole ring at the C-N and C-S bonds that are formed during the cyclization. This reveals two key synthons: a thiourea equivalent and an α-halocarbonyl compound. Thiourea itself is the readily available reagent for the former.
The α-halocarbonyl synthon required is a 3-(methylsulfanyl)propan-2-one moiety with a leaving group (e.g., a halogen) at the C-1 position. This leads to the key precursor, 1-halo-3-(methylsulfanyl)propan-2-one (where halo is typically chloro or bromo).
Further retrosynthetic analysis of this key α-haloketone intermediate can be envisioned. A logical precursor would be 3-(methylsulfanyl)propan-2-one, which could be halogenated at the α-position using standard reagents like N-chlorosuccinimide (NCS) or bromine. The synthesis of 3-(methylsulfanyl)propan-2-one itself can be approached through the nucleophilic substitution of a haloacetone, such as chloroacetone, with a methylthiolate salt, like sodium thiomethoxide.
This complete retrosynthetic pathway breaks down the target molecule into simple and plausible starting materials: thiourea, chloroacetone, and a source of methylthiolate.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methylsulfanylmethyl 1,3 Thiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine, the expected ¹H and ¹³C NMR spectra can be predicted based on the well-documented spectra of analogous 2-aminothiazole (B372263) derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the thiazole (B1198619) ring, the methylsulfanylmethyl group, and the amino group. The thiazole proton at the C5 position typically appears as a singlet. For instance, in 4-methylthiazol-2-amine, the C5-H proton resonates around δ 6.93-6.88 ppm. rsc.org The protons of the methylene (B1212753) bridge (-CH₂-) in the methylsulfanylmethyl group would likely appear as a singlet, with a chemical shift influenced by the adjacent sulfur atom and the thiazole ring. The methyl protons (-SCH₃) would also present as a singlet, typically in the upfield region. The amino group protons (-NH₂) are expected to show a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. In N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine, the N-H proton appears at δ 2.90 ppm. derpharmachemica.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The thiazole ring carbons are expected to have characteristic chemical shifts. For 2-amino-4-phenylthiazole, the C2 (bearing the amino group), C4, and C5 carbons of the thiazole ring resonate at approximately δ 168.8, 150.3, and 102.0 ppm, respectively. rsc.org For this compound, similar shifts are anticipated for the thiazole core. The carbon of the methylene group (-CH₂-) and the methyl group (-SCH₃) will give rise to signals in the aliphatic region of the spectrum.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -NH₂ | Broad singlet, variable | - |
| Thiazole C5-H | ~6.9 | ~102-111 |
| -CH₂-S- | Singlet | Aliphatic region |
| -S-CH₃ | Singlet | Aliphatic region |
| Thiazole C2 | - | ~169 |
| Thiazole C4 | - | ~150 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra of 2-aminothiazole derivatives are well-characterized and serve as a reliable reference for this compound.
FTIR Spectroscopy: The FTIR spectrum of a 2-aminothiazole derivative typically displays characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected in the range of 3400-3100 cm⁻¹. rsc.org For 2-amino-4-methylthiazole (B167648), these bands have been observed and analyzed in detail. nih.gov The C=N stretching vibration of the thiazole ring is typically found around 1630-1600 cm⁻¹. rsc.org The C-S stretching vibrations within the thiazole ring are generally observed at lower wavenumbers. A study on 2-amino-4-methylthiazole provides a comprehensive assignment of its vibrational modes. nih.gov
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the thiazole ring are often more prominent in the Raman spectrum.
| Vibrational Mode | Expected FTIR Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch | 3400 - 3100 | Amino group (-NH₂) |
| C-H stretch (aliphatic) | 3000 - 2850 | -CH₂- and -CH₃ |
| C=N stretch | 1630 - 1600 | Thiazole ring |
| N-H bend | 1650 - 1580 | Amino group (-NH₂) |
| C-S stretch | 800 - 600 | Thiazole ring and methylsulfanyl group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 160.25 g/mol .
The fragmentation of 2-aminothiazole derivatives under electron impact (EI) ionization often involves cleavage of the thiazole ring. Common fragmentation pathways for 2-substituted-4-arylthiazoles include the 1,2-cleavage of the thiazole ring. While the specific fragmentation of the methylsulfanylmethyl side chain is not documented in the provided sources, it would likely involve cleavage of the C-S and C-C bonds. The presence of sulfur would also give rise to a characteristic isotopic pattern for the molecular ion peak (M+2).
A plausible fragmentation pattern for this compound could involve the initial loss of the methylsulfanylmethyl radical or smaller fragments from this side chain, followed by the characteristic fragmentation of the 2-aminothiazole core.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of a closely related derivative, 4-(4-Methylphenyl)-1,3-thiazol-2-amine, is available in the Cambridge Crystallographic Data Centre (CCDC Number: 181937). nih.gov
This related structure can provide valuable insights into the expected geometry of the 2-aminothiazole core. The thiazole ring is planar, and the bond lengths and angles are consistent with its aromatic character. In the crystal lattice of many 2-aminothiazole derivatives, intermolecular hydrogen bonds involving the amino group and the thiazole nitrogen atom are common, leading to the formation of supramolecular structures. For instance, in the crystal structure of methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate, intermolecular N-H···N and N-H···O hydrogen bonds link the molecules into dimers and polymeric sheets. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-aminothiazole derivatives is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions within the thiazole ring and the amino group.
For 2-aminothiazole itself, the UV/Visible spectrum shows absorption maxima that are dependent on the solvent and pH. The electronic structure and photostability of 2-aminothiazole have been studied, indicating its absorption in the mid-range UV light (210–290 nm). The introduction of the methylsulfanylmethyl group at the C4 position is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted 2-aminothiazole, due to its electronic effects on the chromophoric system.
Computational and Theoretical Chemistry Investigations of 4 Methylsulfanylmethyl 1,3 Thiazol 2 Amine
Molecular Modeling and Docking Studies
Molecular modeling, and specifically molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.
Based on the structural features of 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine, it could potentially interact with a variety of biological targets. The 2-aminothiazole (B372263) scaffold is a known pharmacophore that can engage in hydrogen bonding through its amine group and the ring nitrogen. The sulfur atoms in the thiazole (B1198619) ring and the methylsulfanylmethyl group could also participate in interactions with specific amino acid residues in a binding pocket. Docking studies would involve placing the 3D structure of the compound into the active site of a target protein to identify plausible binding poses.
Molecular docking simulations can predict the binding affinity of a ligand to its target, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These studies would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. For instance, the amine group could act as a hydrogen bond donor, while the thiazole nitrogen could act as a hydrogen bond acceptor.
Table 2: Potential Interacting Amino Acid Residues and Interaction Types for a Thiazole Ligand
| Amino Acid Residue | Potential Interaction Type |
| Aspartic Acid | Hydrogen Bond (with amine group) |
| Serine | Hydrogen Bond (with thiazole nitrogen) |
| Leucine | Hydrophobic Interaction (with thiazole ring) |
| Phenylalanine | π-π Stacking (with thiazole ring) |
Note: This table provides a generalized example of potential interactions and is not based on specific docking studies of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools used to correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties. For thiazole derivatives, including this compound, these models are instrumental in predicting biological efficacy and guiding the synthesis of new, more potent analogues.
While specific QSAR/QSPR models for this compound are not extensively detailed in publicly available literature, the general approach is well-established through studies on analogous thiazole structures. These studies typically involve the calculation of various molecular descriptors—such as topological, electronic, geometric, and physicochemical properties—and correlating them with a specific biological endpoint using statistical methods. imist.maresearchgate.net
For instance, 2D-QSAR studies on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors have been conducted to develop models for anti-inflammatory drugs. laccei.org In such studies, a model is generated and validated using internal and external validation techniques to ensure its predictive power. imist.malaccei.org Statistical metrics like the coefficient of determination (R²), cross-validation coefficient (q² or R²cv), and predictive R² for an external test set (R²_test_) are used to assess the model's quality. imist.maresearchgate.net
Key molecular descriptors often found to be significant in QSAR models of thiazole derivatives include:
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule.
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO_): An electronic descriptor that can relate to the molecule's ability to accept electrons. imist.maresearchgate.net
Topological Descriptors: Numerical values that describe the atomic connectivity in the molecule. researchgate.net
A study on thiazole derivatives as PIN1 inhibitors utilized descriptors like MR, LogP, and E_LUMO_ to build a robust model with high predictive capability. imist.maresearchgate.net Similarly, 2D and 3D-QSAR models for aryl thiazole derivatives have been developed to understand their antimicrobial activity, revealing that electrostatic effects and specific topological descriptors are dominant in determining binding affinities. researchgate.net These examples highlight the utility of QSAR in designing new thiazole compounds with desired biological activities. imist.ma
The table below summarizes findings from representative QSAR studies on various thiazole derivatives, illustrating the common methodologies and outcomes that would be applicable to the study of this compound.
| Study Focus | Model Type | Key Descriptors | Statistical Performance | Biological Activity |
| Thiazole Derivatives as 5-LOX Inhibitors | 2D-QSAR | Not specified | R² = 0.626, R²_test = 0.621 | Anti-inflammatory |
| Thiazole Derivatives as PIN1 Inhibitors | 2D-QSAR (MLR) | MR, LogP, E_LUMO_, J | R² = 0.76, R²cv = 0.63, R²_test_ = 0.78 | Enzyme Inhibition |
| Thiazole Derivatives as PIN1 Inhibitors | 2D-QSAR (ANN) | [4-10-1] architecture | R² = 0.98, R²cv = 0.99, R²_test_ = 0.98 | Enzyme Inhibition |
| Aryl Thiazole Derivatives | 2D-QSAR | T_C_C_4 | r² = 0.9521, q² = 0.8619 | Antimicrobial (G+) |
| Aryl Thiazole Derivatives | 3D-QSAR (kNN-MFA) | Steric, Electrostatic | q² = 0.8283, predictive r² = 0.4868 | Antimicrobial |
This table is interactive. Click on the headers to sort the data.
These studies collectively demonstrate that the QSAR/QSPR approach can effectively model the biological activities of thiazole compounds. By applying similar computational techniques to this compound, researchers could predict its potential activities and design modifications to enhance specific therapeutic properties.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with biological macromolecules such as enzymes or receptors.
The process involves generating a force field for the molecule, which defines the potential energy of the system based on the positions of its atoms. The Automated Topology Builder (ATB) and Repository is a resource that can facilitate the development of such molecular force fields for simulations. uq.edu.au Once the system is set up, Newton's equations of motion are solved iteratively to simulate the movement of atoms over a specific period, revealing how the molecule behaves in a simulated physiological environment.
MD simulations of thiazole derivatives have been employed to understand their binding stability with therapeutic targets. nih.gov For example, in a study of hybrid chalcone-thiazole derivatives as DNA gyrase B inhibitors, MD simulations were used to confirm the stability of the ligand-protein complex. nih.gov Key analyses performed during these simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium and the complex is stable. nih.govekb.eg
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein or ligand. This helps in understanding which parts of the molecule are most mobile. nih.gov
Hydrogen Bond (H-bond) Analysis: Tracking the number and duration of hydrogen bonds between the ligand and the protein active site provides crucial information about the key interactions responsible for binding affinity and stability. nih.gov
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent, providing insights into changes in the molecule's exposure to the surrounding environment upon binding. nih.gov
The table below outlines the typical analyses conducted in MD simulations of small molecules like this compound when interacting with a biological target.
| Analysis Type | Purpose | Typical Observation for a Stable Complex |
| RMSD | To assess the overall structural stability of the system (e.g., protein-ligand complex) over time. | The RMSD value converges and fluctuates around a stable average. |
| RMSF | To identify the flexibility of different parts of the molecule or protein. | High fluctuations may indicate flexible loops, while low fluctuations suggest stable regions like binding sites. |
| Radius of Gyration (RoG) | To evaluate the compactness and overall shape of the complex. | A stable RoG value indicates the complex maintains its compact structure. |
| Hydrogen Bond Analysis | To quantify the key hydrogen bonding interactions that stabilize the complex. | Consistent formation of specific hydrogen bonds throughout the simulation. |
| SASA | To measure the exposure of the complex to the solvent. | Changes in SASA can indicate conformational changes or burial of the ligand in a binding pocket. |
This table is interactive. Click on the headers to sort the data.
By performing MD simulations on this compound, both in isolation and in complex with a potential biological target, researchers can gain a detailed understanding of its dynamic behavior. This knowledge is invaluable for explaining its mechanism of action at an atomic level and for the rational design of new, improved therapeutic agents based on its scaffold.
Exploration of Biological Activities and Mechanistic Studies of 4 Methylsulfanylmethyl 1,3 Thiazol 2 Amine Pre Clinical Research Focus
Investigation of Anti-microbial Activities
Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and helminths. Research has also highlighted their potential in combating microbial resistance through mechanisms such as the inhibition of biofilm formation.
Antibacterial Efficacy in In Vitro Assays (Gram-positive and Gram-negative bacterial strains)
Compounds featuring the 2-aminothiazole core have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic bacteria. Thiazolyl-thiourea derivatives, for instance, have shown promising activity against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus and Staphylococcus epidermidis ranging from 4 to 16 μg/mL. mdpi.com Similarly, acylated 2-aminothiazole compounds demonstrated notable activity against the Gram-positive bacterium Bacillus cereus. mdpi.com
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4-16 µg/mL | mdpi.com |
| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | 4-16 µg/mL | mdpi.com |
| Acylated 2-aminothiazoles | Bacillus cereus | High Activity | mdpi.com |
Antifungal Efficacy in In Vitro Assays (Pathogenic fungal strains)
The antifungal potential of 2-aminothiazole derivatives has been well-documented. Certain acylated 2-aminothiazole compounds have exhibited outstanding antifungal activity against Curvularia lunata. mdpi.com This highlights the versatility of the thiazole (B1198619) scaffold in targeting a wide array of microbial pathogens.
| Compound Class | Fungal Strain | Activity | Source |
|---|---|---|---|
| Acylated 2-aminothiazoles | Curvularia lunata | Outstanding | mdpi.com |
Anthelmintic Activity in In Vitro Models
The thiazole ring is a component of various compounds investigated for their anthelmintic properties. mdpi.com The 2-aminothiazole structure, in particular, is recognized for its role in schistosomicidal and anthelmintic drugs, demonstrating its importance in the development of agents against parasitic worms. mdpi.com
Inhibition of Biofilm Formation by Microbial Pathogens
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. Thiazole derivatives have emerged as promising agents that can inhibit the formation of these microbial communities. nih.gov
New thiazole analogues of nortopsentin have been synthesized and shown to interfere with the initial steps of biofilm formation in both Gram-positive and Gram-negative pathogens. nih.gov These compounds demonstrated a selective action against staphylococcal strains, with the most active derivatives showing 50% inhibitory concentration (IC50) values against Staphylococcus aureus (ATCC 25923) ranging from 0.40 to 2.03 µM. nih.gov Significantly, these compounds inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form, indicating a specific anti-virulence profile. nih.gov Furthermore, 4-thiazolidinones, which contain a thiazole ring, are also reported to have a strong ability to inhibit biofilm formation in staphylococcal strains. researchgate.net
| Compound Class | Bacterial Strain | Activity (IC₅₀) | Source |
|---|---|---|---|
| Thiazole nortopsentin analogues | Staphylococcus aureus ATCC 25923 | 0.40–2.03 µM | nih.gov |
| Thiazole nortopsentin analogue (1p) | Staphylococcus aureus ATCC 25923 | 1.2 µM | nih.gov |
| Thiazole nortopsentin analogue (2i) | Staphylococcus aureus ATCC 25923 | 1.7 µM | nih.gov |
| Thiazole nortopsentin analogue (2j) | Staphylococcus aureus ATCC 25923 | 2.0 µM | nih.gov |
| Thiazole nortopsentin analogue (2n) | Staphylococcus aureus ATCC 25923 | 0.4 µM | nih.gov |
Enzyme Inhibition and Receptor Modulation Studies
The 2-aminothiazole scaffold has proven to be a valuable template for designing potent inhibitors of various enzymes that are critical in human diseases. These enzymes are involved in processes ranging from inflammation and pigmentation to cell cycle control and DNA damage repair.
Inhibition of Specific Enzymes (e.g., COX-2, Tyrosinase, VAP-1, DHFR, PARP-1, ALK, CDK9, CDK5, CHK1)
Cyclooxygenase-2 (COX-2) : A series of 2-aminothiazole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2. nih.govnih.gov All tested compounds showed inhibitory effects against both COX-1 (IC50 = 1.00–6.34 μM) and COX-2 (IC50 = 0.09–0.71 μM). nih.govnih.govrsc.orgrsc.org The selectivity indexes for the COX-2 isoenzyme were found to be in the range of 3.03 to 16. nih.govrsc.org
Tyrosinase : Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. nih.govmdpi.com Hybrid compounds combining a 2-aminothiazol-4(5H)-one scaffold with a β-phenyl-α,β-unsaturated carbonyl template have been designed as novel anti-tyrosinase agents. nih.gov Several of these compounds showed more potent inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. nih.govresearchgate.net For example, one compound exhibited an IC50 value of 1.60 μM, which is 11 times stronger than that of kojic acid. nih.gov Another study on thiazolidin-2-imines also reported potent mushroom tyrosinase inhibition with IC50 values of 1.151 µM and 2.079 µM, significantly lower than kojic acid's IC50 of 16.031 µM. researchgate.net
Dihydrofolate Reductase (DHFR) : DHFR is a crucial enzyme for cell proliferation and a target for anticancer and antimicrobial drugs. mdpi.comwikipedia.org A class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has been synthesized. mdpi.com One compound from this series was 2.7 times more active than the reference drug methotrexate, with an IC50 of 0.08 μM. mdpi.com Another series of 2,4-substituted-1,3-thiazoles also yielded a potent DHFR inhibitor with an IC50 of 0.06 μM. mdpi.com
Poly(ADP-ribose) Polymerase-1 (PARP-1) : PARP-1 is an enzyme involved in DNA repair, and its inhibition is a key strategy in cancer therapy. nih.govacs.org A series of 2-aminothiazole analogues were designed and synthesized as novel PARP-1 inhibitors. nih.govacs.org Several of these compounds proved to be potent inhibitors with IC50 values less than 1 μM. acs.org
Anaplastic Lymphoma Kinase (ALK) : ALK is a receptor tyrosine kinase, and its inhibitors are used in cancer treatment. nih.gov A series of 2,4-diarylaminopyrimidine analogues incorporating a substituted 2-aminothiazole component were developed as potent ALK inhibitors. nih.gov The most potent compound showed an IC50 of 12.4 nM against ALK and 24.1 nM against the ALK L1196M gatekeeper mutation. nih.gov
Cyclin-Dependent Kinase 9 (CDK9) : CDK9 plays a critical role in regulating transcription and is a target in cancer therapy. acs.org An N-acyl-2-aminothiazole, SNS-032, originally developed as a CDK2 inhibitor, was later found to be a potent inhibitor of CDK9. nih.gov Additionally, a series of 4-thiazol-2-anilinopyrimidine derivatives were designed, with one of the most selective compounds inhibiting CDK9 with an IC50 of 7 nM. acs.org
Cyclin-Dependent Kinase 5 (CDK5) : Cdk5/p25 has been identified as a therapeutic target for neurodegenerative diseases like Alzheimer's. nih.gov High-throughput screening led to the discovery of 2-aminothiazole derivatives as Cdk5/p25 inhibitors. nih.govmerckmillipore.com N-(5-isopropyl-thiazol-2-yl)isobutyramide was identified with an IC50 of approximately 320 nM for Cdk5. nih.govmerckmillipore.com Further structure-activity relationship studies on 2,4-diaminothiazole inhibitors led to significant improvements in inhibitory activity. nih.gov
Checkpoint Kinase 1 (CHK1) : CHK1 is a key mediator in the DNA damage response, making it an attractive target for cancer therapy. researchgate.netnih.gov Several series of 2-aminothiazole derivatives have been designed and synthesized as potent CHK1 inhibitors. researchgate.netnih.govnih.gov One promising compound exhibited a potent CHK1 inhibitory activity with an IC50 value of 4.25 nM. nih.gov Another study on 2-aminothiazole-4-carboxamides also reported the development of potent CHK1 inhibitors. nih.gov
| Enzyme Target | Compound Class | Activity (IC₅₀) | Source |
|---|---|---|---|
| COX-2 | 2-Aminothiazole derivatives | 0.09–0.71 µM | nih.govnih.govrsc.orgrsc.org |
| Tyrosinase | (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog | 1.60 µM | nih.gov |
| Tyrosinase | Thiazolidin-2-imines | 1.151 µM | researchgate.net |
| DHFR | 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | 0.08 µM | mdpi.com |
| PARP-1 | 2-Aminothiazole analogues | < 1 µM | acs.org |
| ALK | 2-(Thiazol-2-amino)-4-arylaminopyrimidine | 12.4 nM | nih.gov |
| CDK9 | 4-Thiazol-2-anilinopyrimidine derivative | 7 nM | acs.org |
| CDK5 | N-(5-isopropyl-thiazol-2-yl)isobutyramide | ~320 nM | nih.govmerckmillipore.com |
| CHK1 | 2-Aminothiazole derivative (8n) | 4.25 nM | nih.gov |
Pre-clinical Research on 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine: A Review of Biological Activities
Currently, there is a notable lack of specific pre-clinical research data available in publicly accessible scientific literature concerning the biological activities of the chemical compound This compound . Extensive searches for studies detailing its effects on receptor binding, enzyme interactions, anti-proliferative capacity, and its antioxidant or anti-inflammatory potential have not yielded specific results for this particular molecule.
The provided outline for this article focuses on several key areas of pre-clinical investigation, including:
Modulation of Receptor Binding , with a specific interest in the Adenosine A3 receptor.
Mechanistic Elucidation of Enzyme/Receptor Interactions .
Anti-proliferative Effects against various cancer cell lines and the underlying mechanisms of action, such as interference with DNA replication, inhibition of tubulin polymerization, or modulation of kinase pathways.
Antioxidant Properties as determined in in-vitro models.
Anti-inflammatory Potential demonstrated in pre-clinical models.
While the broader class of thiazole-containing compounds has been the subject of extensive research for a wide range of pharmacological activities, including the areas mentioned above, this body of work does not specifically address the compound This compound . Scientific inquiry into the biological effects of a molecule is highly specific to its unique chemical structure. Therefore, extrapolating findings from other thiazole derivatives to this specific compound would be scientifically inappropriate.
Further research, including synthesis and comprehensive biological screening, is required to elucidate the potential therapeutic properties of This compound and to generate the data necessary to fulfill the detailed sections of the proposed article. Without such dedicated studies, any discussion of its biological activities would be purely speculative.
In-depth Analysis of Structure-Activity Relationships (SAR) for this compound and its Analogs in Preclinical Research
The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a critical area of preclinical research aimed at optimizing their biological potency. SAR studies systematically investigate how modifications to the chemical structure of a compound influence its biological activity, providing crucial insights for the rational design of more effective therapeutic agents. For the 2-aminothiazole scaffold, to which this compound belongs, research has identified several key positions where structural modifications can significantly impact biological efficacy. These positions primarily include the 2-amino group, the C4 position, and the C5 position of the thiazole ring.
Modifications at the 2-Amino Position
The 2-amino group of the thiazole ring is a frequent target for chemical modification to explore its impact on biological activity. Studies on various 2-aminothiazole derivatives have shown that this position is highly amenable to substitution, and the nature of the substituent can drastically alter the compound's potency and selectivity for different biological targets.
For instance, in the context of aurora kinase inhibitors, a class of anticancer agents, modifications at the 2-amino position have been extensively explored. Research has shown that the introduction of substituted imidazolidone rings at this position can enhance inhibitory activity. nih.govacs.org This suggests that for derivatives of this compound, acylating or alkylating the 2-amino group could be a viable strategy to modulate its biological profile. The introduction of various amide linkages by coupling with different carboxylic acids has been shown to be a successful strategy for improving the antimycobacterial and antiplasmodial activities of 2-amino-4-(2-pyridyl)thiazole derivatives. nih.govresearchgate.net This highlights the importance of the linker and the nature of the substituent attached to it.
Modifications at the C4-Position of the Thiazole Ring
The substituent at the C4 position of the thiazole ring plays a crucial role in determining the biological activity of 2-aminothiazole derivatives. In the parent compound, this position is occupied by a methylsulfanylmethyl group. SAR studies on related 2-aminothiazole scaffolds indicate that both the size and electronic properties of the substituent at C4 are critical for activity.
General SAR Observations for 2-Aminothiazole Derivatives
Preclinical research on a wide array of 2-aminothiazole derivatives has established some general SAR principles that could be applicable to analogs of this compound.
Anticancer Activity: For anticancer applications, particularly as kinase inhibitors, the 2-aminothiazole core often serves as a scaffold for positioning key pharmacophoric groups. The substituents at the 2-amino and C4 positions are critical for achieving potent and selective inhibition. nih.govacs.orgrsc.org For instance, in a series of thiazole derivatives, the presence of a benzothiazole ring was found to be crucial for both activity and selectivity, with a morpholine group at the 2-position of the benzothiazole being required for significant antitumor efficacy. rsc.org
Antimicrobial Activity: In the realm of antimicrobial agents, the lipophilicity and electronic nature of the substituents on the 2-aminothiazole ring are important determinants of activity. nih.gov Modifications that enhance the compound's ability to penetrate bacterial or fungal cell membranes can lead to improved potency.
The table below summarizes some general SAR findings for 2-aminothiazole derivatives from various preclinical studies, which could guide the future design of more potent analogs of this compound.
| Modification Position | Substituent Type | Observed Impact on Biological Activity | Potential Application |
| 2-Amino Group | Acyl groups (Amides) | Can significantly increase potency and selectivity. | Anticancer, Antimicrobial |
| Substituted Phenyl Rings | Hydrophobic and electron-withdrawing groups can enhance activity. | Antiplasmodial | |
| Imidazolidone Rings | Can enhance inhibitory activity. | Anticancer (Aurora Kinase) | |
| C4-Position | Pyridyl Ring | Found to be optimal for certain biological activities. | Antimycobacterial |
| Aryl/Heteroaryl Rings | The nature and substitution of the ring are critical for target binding. | Anticancer, Antimicrobial |
It is important to note that while these general SAR trends provide a valuable framework, the specific impact of any structural modification on the biological activity of this compound would need to be determined through the synthesis and biological evaluation of its specific derivatives.
Role in Medicinal Chemistry Research and Lead Compound Identification
4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine as a Privileged Scaffold
The 2-aminothiazole (B372263) moiety, the core of this compound, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. nih.gov The versatility of the thiazole (B1198619) ring is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and hydrophobic interactions.
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. nih.gov This arrangement confers upon it a distinct chemical character that is found in a number of natural products and synthetic drugs. nih.govchemimpex.com For instance, the thiazole ring is a key component of Vitamin B1 (thiamine), which is essential for numerous metabolic processes. nih.gov The 2-aminothiazole scaffold, in particular, has been identified as a recurring motif in a multitude of biologically active compounds, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects. nih.govnih.gov
The "privileged" nature of this scaffold makes this compound an attractive starting point for drug discovery campaigns. Its core structure provides a robust platform that can be readily modified with various substituents to modulate its physicochemical properties and biological activity against a wide array of targets.
Utilization in Lead Compound Identification and Optimization
While specific studies detailing the use of this compound in lead compound identification are not extensively documented in the available literature, the broader class of 2-aminothiazole derivatives is frequently employed in this context. nih.gov Lead identification is the process of finding a promising new chemical entity that exhibits a desired biological activity and has the potential to be developed into a therapeutic agent.
The general strategy involves synthesizing a library of compounds based on the 2-aminothiazole scaffold and screening them against a specific biological target. For example, in the search for new anticancer agents, various N,4-diaryl-1,3-thiazol-2-amines were designed and synthesized as tubulin inhibitors. nih.gov In one such study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a potent compound with significant antiproliferative activity. nih.gov
Once a lead compound is identified, the process of lead optimization begins. This involves making systematic modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, where the biological activity of a series of related compounds is correlated with their chemical structures. For instance, in a series of thiazole derivatives developed as anticancer agents, it was found that the presence of specific substituents, such as chloro groups, on the aryl rings significantly influenced their activity against colon cancer cell lines. nih.gov
The methylsulfanylmethyl group at the 4-position of the target compound offers a unique handle for chemical modification. The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, or the methyl group can be replaced with other alkyl or aryl groups to explore the structure-activity landscape and optimize the compound's properties.
Rational Design and Synthesis of Advanced Chemical Entities
Rational drug design is a powerful approach in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. ekb.eg The 2-aminothiazole scaffold, including that of this compound, serves as an excellent foundation for such rational design strategies.
In the development of anticancer agents, for example, researchers have designed and synthesized novel thiazole derivatives based on their understanding of the target's active site. ekb.eg By incorporating specific functional groups that can form favorable interactions with key amino acid residues in the target protein, it is possible to create highly potent and selective inhibitors. For instance, new pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety were synthesized with the aim of targeting carbonic anhydrase II in cancer cells. iaea.org
The synthesis of these advanced chemical entities often involves multi-step reaction sequences. mdpi.com For example, a series of novel 2-aminothiazole derivatives were produced through a simplified synthetic approach involving sulfonylation followed by amino group alkylation. nih.gov The structural integrity and purity of these newly synthesized compounds are typically confirmed using a variety of analytical techniques, including NMR spectroscopy, infrared spectroscopy, and mass spectrometry. nih.gov
In Silico Screening and Library Design for Novel Biological Activities
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ijpsr.com The 2-aminothiazole scaffold is frequently incorporated into virtual libraries due to its proven track record as a biologically active motif.
Computational methods, such as molecular docking, are employed to predict the binding affinity and mode of interaction of these compounds with the target protein. nih.gov For example, in a study aimed at identifying new anti-breast cancer agents, a library of 4-phenylthiazol-2-amine derivatives was synthesized and subjected to molecular docking studies against the estrogen receptor-α protein. nih.gov The results of these in silico studies can help prioritize which compounds to synthesize and test in the laboratory, thereby saving time and resources.
Furthermore, in silico methods are used in the design of combinatorial libraries. By computationally evaluating a vast number of potential derivatives of a core scaffold like this compound, researchers can select a subset of compounds with diverse chemical properties and a high likelihood of biological activity. This approach was utilized in the screening of 1,3,4-thiadiazole (B1197879) derivatives as potential estrogen receptor modulators for breast cancer therapy. biointerfaceresearch.com The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these virtual compounds can also be predicted to assess their drug-likeness. nih.govresearchgate.net
Below is an interactive data table summarizing the applications of various thiazole derivatives in medicinal chemistry research, illustrating the principles discussed.
| Compound Class | Research Area | Key Findings |
| N,4-diaryl-1,3-thiazol-2-amines | Anticancer (Tubulin Inhibitors) | Identification of potent compounds with significant antiproliferative activity. nih.gov |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | Anticancer (Colon Cancer) | Discovery of compounds with high growth inhibition activity against HCT-116 cell lines. nih.gov |
| 4-phenylthiazol-2-amine derivatives | Anticancer (Breast Cancer) | In silico screening identified potential estrogen receptor-α binders. nih.gov |
| Thiazole-based sulfonamides | Urease and α-glucosidase inhibitors | Synthesis and identification of potent enzyme inhibitors. nih.gov |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Anti-inflammatory | Potent and selective COX-2 inhibitors were identified. frontiersin.org |
Emerging Research Avenues and Future Perspectives for 4 Methylsulfanylmethyl 1,3 Thiazol 2 Amine
Development of Novel Synthetic Methodologies
The synthesis of 2-aminothiazole (B372263) derivatives has been a subject of intense research, with the classic Hantzsch thiazole (B1198619) synthesis remaining a cornerstone methodology. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. However, the pursuit of more efficient, sustainable, and diverse synthetic routes has led to the development of several novel approaches that could be applied to the synthesis of 4-(methylsulfanylmethyl)-1,3-thiazol-2-amine.
Modern synthetic strategies are increasingly focused on green chemistry principles, employing methods such as microwave-assisted synthesis, one-pot multi-component reactions, and the use of environmentally benign catalysts. researchgate.net Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for the preparation of thiazole derivatives. rsc.org Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, offer an atom-economical and efficient alternative to traditional multi-step syntheses.
Furthermore, catalyst-free synthetic methods are gaining traction. For example, some 2-aminothiazole derivatives can be synthesized in high yields by reacting phenacyl bromides with thiourea in polar solvents at room temperature, a procedure that is both rapid and purification-free. acs.org The development of such innovative methods is crucial for the efficient and scalable production of this compound and its analogues for further research and potential applications.
| Methodology | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of an α-haloketone with a thiourea derivative. semanticscholar.org | Well-established, versatile for various substitutions. | Harsh reaction conditions, use of hazardous reagents. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. rsc.org | Reduced reaction times, improved yields, energy efficient. | Requires specialized equipment, scalability can be an issue. |
| Multi-Component Reactions | Three or more reactants combine in a single step. researchgate.net | High atom economy, reduced waste, simplified procedures. | Optimization can be complex, limited substrate scope. |
| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst. acs.org | Environmentally friendly, cost-effective, simplified purification. | May have limited applicability and substrate scope. |
Exploration of Undiscovered Biological Targets and Pathways
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. acs.orgevitachem.com While the specific biological profile of this compound is not yet extensively documented, its structural features suggest several promising avenues for investigation.
The presence of the 2-amino group and the thiazole ring allows for diverse interactions with biological macromolecules, including hydrogen bonding and π-π stacking. The 4-(methylsulfanylmethyl) substituent introduces a flexible, sulfur-containing side chain that could modulate the compound's binding affinity and selectivity for specific targets.
Future research could focus on screening this compound and its analogues against a panel of kinases, as many 2-aminothiazole-containing drugs, such as dasatinib, are potent kinase inhibitors. researchgate.net Additionally, exploring its potential as an inhibitor of enzymes involved in microbial pathogenesis or as a modulator of inflammatory pathways could uncover novel therapeutic applications. The investigation into its effects on neurodegenerative diseases is also a plausible direction, given the neuroprotective properties reported for some 2-aminothiazole derivatives. acs.org
| Biological Activity | Potential Targets/Pathways | Relevance |
|---|---|---|
| Anticancer | Kinases (e.g., Abl, Src), tubulin polymerization, apoptosis pathways. researchgate.netcedarville.edu | Development of new chemotherapeutic agents. |
| Antimicrobial | Bacterial cell wall synthesis, fungal enzymes, biofilm formation. chemimpex.com | Addressing the challenge of antimicrobial resistance. |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. chemimpex.com | Treatment of chronic inflammatory diseases. |
| Neuroprotective | Modulation of neurotransmitter systems, reduction of oxidative stress. acs.org | Potential therapies for Alzheimer's and Parkinson's diseases. |
Integration with Advanced Analytical Techniques for Real-Time Studies
A thorough understanding of the physicochemical properties and biological interactions of this compound necessitates the use of advanced analytical techniques. The structural elucidation and purity assessment of this compound and its synthetic intermediates are typically achieved through a combination of spectroscopic and chromatographic methods.
High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of synthesized thiazole derivatives and for their quantification in various matrices. semanticscholar.orgchemimpex.com When coupled with mass spectrometry (LC-MS/MS), it provides a powerful platform for metabolic studies, allowing for the identification and quantification of the parent compound and its metabolites in biological samples. chemimpex.com
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for the unambiguous structural confirmation of 2-aminothiazole derivatives. evitachem.com Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the molecule. nih.gov While real-time studies on the reaction kinetics or biological interactions of this compound are not yet widely reported, the existing analytical toolbox provides a solid foundation for such future investigations. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to study its binding kinetics and thermodynamics with purified protein targets in real-time.
Application in Materials Science or other Non-Biological Fields
Beyond its potential in the life sciences, the thiazole ring is a valuable building block in materials science, particularly in the field of organic electronics. nih.gov The electron-deficient nature of the thiazole heterocycle makes it an attractive component for the design of organic semiconductors. researchgate.netnih.gov Thiazole-based small molecules and polymers have been successfully incorporated into organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.gov
The rigid and planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole, facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in organic semiconductor materials. rsc.org While research into the materials science applications of this compound is still in its infancy, its structural features suggest potential utility. A structurally related compound, 4-[4-(Methylsulfanyl)phenyl]-1,3-thiazol-2-amine, has been noted for its potential use in the synthesis of novel polymers with enhanced electrical or thermal properties. chemimpex.com The sulfur atom in the methylsulfanyl group could also offer unique coordination properties for the development of novel metal-organic frameworks (MOFs) or sensory materials. Further research into the polymerization of this compound and the characterization of the resulting materials' electronic and optical properties is a promising direction for future studies.
Challenges and Opportunities in Thiazole-Based Research
Despite the significant progress in the chemistry and application of thiazole derivatives, several challenges and opportunities remain. In terms of synthesis, the development of more sustainable and cost-effective methods for the large-scale production of functionalized thiazoles is an ongoing challenge. Achieving regioselectivity in the synthesis of multi-substituted thiazoles can also be complex and often requires multi-step procedures.
From a medicinal chemistry perspective, a key challenge is to design thiazole-based compounds with high target selectivity to minimize off-target effects and potential toxicity. The 2-aminothiazole moiety has been identified as a potential "toxicophore," a structural feature that can be metabolically activated to form reactive metabolites. researchgate.net Therefore, careful structural modifications and thorough toxicological evaluations are necessary during the drug development process.
Despite these challenges, the opportunities in thiazole-based research are vast. The structural versatility of the thiazole ring allows for the creation of large and diverse compound libraries for high-throughput screening against a wide range of biological targets. The continued exploration of novel biological activities and the identification of new molecular targets for thiazole derivatives could lead to breakthroughs in the treatment of various diseases. Furthermore, the expanding role of thiazoles in materials science opens up new avenues for the development of advanced functional materials with tailored electronic and optical properties. The interdisciplinary nature of thiazole research, bridging organic synthesis, medicinal chemistry, and materials science, ensures that this remarkable heterocycle will continue to be a source of scientific innovation for years to come.
Q & A
Basic: What are the recommended synthetic routes for 4-(Methylsulfanylmethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cyclization of precursors such as substituted thioureas or halogenated intermediates under basic conditions. For example, analogous thiazole derivatives are synthesized via reaction of substituted anilines with brominated thiazole precursors in solvents like dimethylformamide (DMF) or ethanol, using potassium carbonate as a base . Optimization involves controlling temperature (60–100°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like amine and sulfanyl moieties. For purity assessment, high-performance liquid chromatography (HPLC) coupled with UV detection is recommended .
Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Answer: Hybrid DFT functionals (e.g., B3LYP) with gradient corrections and exact-exchange terms accurately model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Basis sets like 6-31G* are used to calculate bond dissociation energies and nucleophilic/electrophilic sites. Such computations guide experimental design for regioselective reactions .
Advanced: What strategies are employed in resolving crystallographic data for thiazole derivatives using software like SHELX?
Answer: SHELX programs (e.g., SHELXL) refine crystal structures by iterative least-squares minimization of differences between observed and calculated diffraction data. Key steps include:
- Data scaling to correct absorption and decay effects.
- Phasing via direct methods or experimental techniques (e.g., SAD/MAD).
- Validation using R-factors and electron density maps to resolve disorder or twinning .
Advanced: How do structural modifications at the methylsulfanylmethyl group influence biological activity?
Answer: Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example, replacing the methylsulfanyl group with electron-withdrawing groups (e.g., nitro) enhances receptor binding affinity in dopamine modulation, as seen in analogs like 4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine . Bioassays (e.g., radioligand binding) quantify activity changes .
Advanced: How to resolve contradictions in biological activity data among structurally similar thiazol-2-amine compounds?
Answer: Contradictions arise from differences in assay conditions (e.g., cell line specificity) or purity. Mitigation strategies include:
- Standardized protocols for IC50 determination.
- Metabolite profiling (LC-MS) to rule out degradation products.
- Comparative docking studies to assess target binding variability .
Basic: What solvent systems and purification methods ensure high purity for this compound?
Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures facilitate recrystallization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC removes byproducts. Purity ≥98% is confirmed by melting point analysis and HPLC .
Advanced: How to design molecular docking studies for this compound’s interaction with biological targets?
Answer: Docking workflows (e.g., AutoDock Vina) involve:
- Protein preparation : Removing water molecules and adding hydrogens.
- Grid box placement around the active site.
- Scoring functions (e.g., MM-GBSA) to rank binding poses.
For dopamine receptors, ligand conformers are generated accounting for sulfanyl group flexibility .
Advanced: What challenges arise in synthesizing palladium complexes with thiazol-2-amine ligands?
Answer: Challenges include ligand oxidation and metal-ligand stoichiometry control. Solutions involve:
- Inert atmosphere synthesis (argon/glovebox).
- Spectroscopic monitoring (UV-Vis, NMR) to track coordination.
- X-ray crystallography (e.g., ORTEP-3) to confirm geometry, as demonstrated for Pd(II)-MIMTA complexes .
Advanced: How do electronic effects of substituents impact reactivity in nucleophilic/electrophilic reactions?
Answer: Electron-donating groups (e.g., methylsulfanyl) increase thiazole ring electron density, favoring electrophilic substitution at the 5-position. Conversely, electron-withdrawing groups (e.g., nitro) enhance nucleophilic attack at the 2-amine site. Hammett constants (σ) and DFT calculations predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
